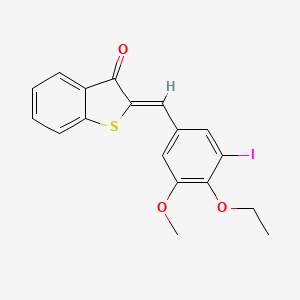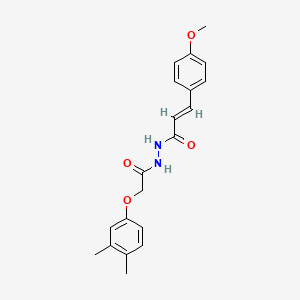
(E)-N'-(2-(3,4-dimethylphenoxy)acetyl)-3-(4-methoxyphenyl)acrylohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N’-[2-(3,4-DIMETHYLPHENOXY)ACETYL]-3-(4-METHOXYPHENYL)PROP-2-ENEHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N’-[2-(3,4-DIMETHYLPHENOXY)ACETYL]-3-(4-METHOXYPHENYL)PROP-2-ENEHYDRAZIDE typically involves multiple steps, starting from readily available precursors. The process generally includes the following steps:
Formation of the hydrazide: This step involves the reaction of an appropriate hydrazine derivative with an acyl chloride or ester to form the hydrazide.
Acylation: The hydrazide is then acylated with 2-(3,4-dimethylphenoxy)acetyl chloride under controlled conditions to form the intermediate.
Condensation: The final step involves the condensation of the intermediate with 3-(4-methoxyphenyl)prop-2-enal under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-N’-[2-(3,4-DIMETHYLPHENOXY)ACETYL]-3-(4-METHOXYPHENYL)PROP-2-ENEHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under mild conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
(2E)-N’-[2-(3,4-DIMETHYLPHENOXY)ACETYL]-3-(4-METHOXYPHENYL)PROP-2-ENEHYDRAZIDE has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-N’-[2-(3,4-DIMETHYLPHENOXY)ACETYL]-3-(4-METHOXYPHENYL)PROP-2-ENEHYDRAZIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in flexible plastic articles.
Steviol glycoside: Known for its sweetening properties and used in food products.
Uniqueness
(2E)-N’-[2-(3,4-DIMETHYLPHENOXY)ACETYL]-3-(4-METHOXYPHENYL)PROP-2-ENEHYDRAZIDE is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H22N2O4 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(E)-N'-[2-(3,4-dimethylphenoxy)acetyl]-3-(4-methoxyphenyl)prop-2-enehydrazide |
InChI |
InChI=1S/C20H22N2O4/c1-14-4-8-18(12-15(14)2)26-13-20(24)22-21-19(23)11-7-16-5-9-17(25-3)10-6-16/h4-12H,13H2,1-3H3,(H,21,23)(H,22,24)/b11-7+ |
InChI Key |
ZRAFDTIJMZCOKJ-YRNVUSSQSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)OCC(=O)NNC(=O)/C=C/C2=CC=C(C=C2)OC)C |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NNC(=O)C=CC2=CC=C(C=C2)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-methylphenyl)-N'-[(E)-(2-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11694046.png)
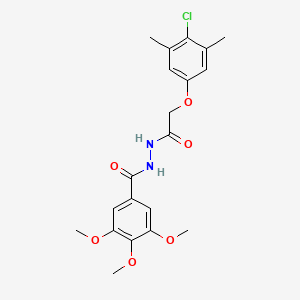
![4-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N-(4-iodophenyl)-4-oxobutanamide](/img/structure/B11694057.png)
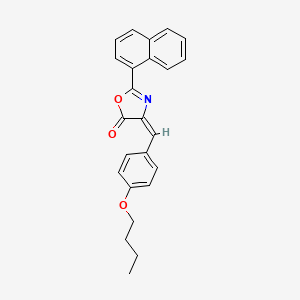
![4-{(2E)-2-[(2-methyl-1H-indol-3-yl)methylidene]hydrazinyl}-N-(4-nitrophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11694064.png)
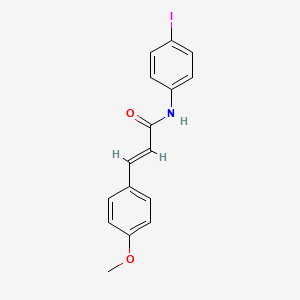
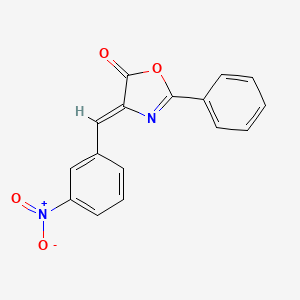

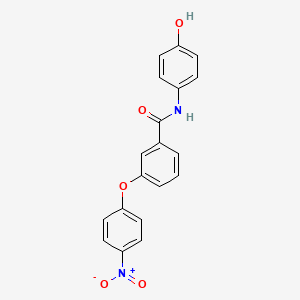
![(5E)-5-[4-(benzyloxy)benzylidene]-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11694103.png)
![N-(3-methylphenyl)-2-{[(4-nitrophenyl)carbonyl]amino}benzamide](/img/structure/B11694106.png)
![N'-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]pyridine-3-carbohydrazide](/img/structure/B11694113.png)
![(2Z)-N-acetyl-6-bromo-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B11694120.png)
